molecular formula C24H26N4O2 B2773697 (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 1021103-91-2

(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2773697
CAS No.: 1021103-91-2
M. Wt: 402.498
InChI Key: KGIKNSZACYGLRA-UHFFFAOYSA-N
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Description

(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
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Properties

IUPAC Name

[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-17-8-9-19(16-18(17)2)21-10-11-23(26-25-21)27-12-14-28(15-13-27)24(29)20-6-4-5-7-22(20)30-3/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIKNSZACYGLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a complex organic molecule that exhibits significant potential in various biological activities. This article delves into its structural characteristics, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

This compound features a unique combination of structural elements including:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Pyridazine Moiety : Contributes to the compound's interaction with biological targets.
  • Dimethylphenyl and Methoxyphenyl Groups : These aromatic systems enhance the compound's lipophilicity and potential receptor interactions.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The piperazine structure is common in kinase inhibitors, which play crucial roles in cellular signaling pathways.
  • Receptor Modulation : The presence of multiple aromatic groups suggests potential binding to various receptors, influencing neurotransmitter systems and other signaling cascades.

Biological Activity Overview

The following table summarizes the biological activities associated with related compounds and their structural features:

Compound NameStructural FeaturesBiological Activity
Piperazine DerivativesBasic piperazine structureAntidepressant, antipsychotic
Pyridazine DerivativesHeterocyclic ringAntimicrobial, anticancer
Dimethoxybenzene AnaloguesDimethoxy substitution on benzeneAnti-inflammatory, neuroactive

Anticancer Activity

Research has shown that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that related pyridazine derivatives showed effective inhibition of cancer cell proliferation in vitro. The mechanism was linked to their ability to induce apoptosis in cancer cell lines such as HT29 and Jurkat cells .

Neuroactive Properties

Another area of interest is the neuroactive potential of this compound:

  • Piperazine derivatives have been noted for their antidepressant effects. A study indicated that modifications in the piperazine structure could enhance serotonin receptor affinity, suggesting potential applications in treating mood disorders .

Pharmacological Applications

The compound's unique structural features position it as a candidate for various pharmacological applications:

  • Antidepressant Development : Its interaction with serotonin receptors may provide avenues for developing new antidepressants.
  • Anticancer Agents : The ability to inhibit cancer cell growth points towards its utility in oncology.
  • Anti-inflammatory Drugs : The dimethoxyphenyl group may confer anti-inflammatory properties, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally similar piperazine-containing compounds typically involves multi-step reactions. Key steps include coupling the pyridazine core with the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination. Solvent selection (e.g., dimethylformamide or dichloromethane) and catalysts (e.g., palladium on carbon) significantly impact yield . Optimize temperature (60–120°C) and reaction time (12–48 hours) to balance side reactions and product stability. Purification via column chromatography with ethyl acetate/hexane gradients is recommended for isolating high-purity intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperazine ring, pyridazine core, and substituent positions. High-resolution Mass Spectrometry (HRMS) confirms molecular weight (expected m/z ~470–480 Da). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups. Purity (>95%) should be validated via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How can solubility challenges be addressed during in vitro assays for this compound?

  • Methodological Answer : Use co-solvents like dimethyl sulfoxide (DMSO) at ≤1% v/v to avoid cellular toxicity. For aqueous solubility, prepare stock solutions in DMSO and dilute in phosphate-buffered saline (PBS) or cell culture media. Sonication (15–30 minutes) or mild heating (37°C) can aid dissolution. If precipitation occurs, consider structural analogs with hydrophilic substituents (e.g., hydroxyl groups) while retaining bioactivity .

Advanced Research Questions

Q. How do the electronic properties of substituents (e.g., 3,4-dimethylphenyl vs. methoxyphenyl) affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) on the phenyl ring increase electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups (e.g., nitro) reduce reactivity. Computational studies (DFT calculations) using software like Gaussian can map electrostatic potential surfaces to predict reactive sites. Experimental validation via kinetic studies (monitoring reaction rates under varying pH and solvent polarities) is recommended .

Q. What strategies can mitigate discrepancies in pharmacological data across different in vitro models (e.g., enzyme vs. cell-based assays)?

  • Methodological Answer : Standardize assay conditions by controlling variables such as incubation time (24–72 hours), cell passage number (<20), and serum content (5–10% FBS). Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize activity. For cell permeability issues, employ parallel artificial membrane permeability assays (PAMPA) or Caco-2 models. Cross-validate findings with orthogonal techniques like surface plasmon resonance (SPR) for binding affinity .

Q. What computational methods are recommended to predict the compound’s binding affinity to serotonin receptors (e.g., 5-HT₁A)?

  • Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Glide with receptor structures from the Protein Data Bank (PDB ID: 7E2Z for 5-HT₁A). Apply molecular dynamics (MD) simulations (GROMACS or AMBER) to assess binding stability over 100 ns. Validate predictions with in vitro radioligand displacement assays using [³H]-8-OH-DPAT. Free energy perturbation (FEP) calculations can quantify substituent effects on binding .

Q. How can metabolic stability be assessed using liver microsomes, and what structural modifications improve half-life?

  • Methodological Answer : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) using the well-stirred model. To enhance stability, replace metabolically labile groups (e.g., methyl esters) with bioisosteres like trifluoromethyl or cyclopropyl. Introduce steric hindrance near reactive sites (e.g., ortho-substitution on phenyl rings) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting results in cytotoxicity assays between cancer cell lines (e.g., MCF-7 vs. HepG2)?

  • Methodological Answer : Assess off-target effects by profiling kinase inhibition (e.g., Eurofins KinaseProfiler) or mitochondrial toxicity (Seahorse XF Analyzer). Verify compound integrity in culture media via LC-MS to rule out degradation. Perform transcriptomic analysis (RNA-seq) to identify cell line-specific pathways (e.g., p53 status in MCF-7). Use 3D spheroid models to better replicate in vivo conditions .

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